A 71915

Beschreibung

Eigenschaften

CAS-Nummer |

132956-87-7 |

|---|---|

Molekularformel |

C69H116N26O15S2 |

Molekulargewicht |

1614.0 g/mol |

IUPAC-Name |

2-[(3S,6S,9S,12S,15R,24S,27R,31R,32R,38R)-27-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3,12-bis[(2S)-butan-2-yl]-32-carbamoyl-24-(cyclohexylmethyl)-6,15,31-tris[3-(diaminomethylideneamino)propyl]-2,5,8,11,14,17,20,23,26,34,37-undecaoxo-29,30-dithia-1,4,7,10,13,16,19,22,25,33,36-undecazatricyclo[36.8.0.040,45]hexatetraconta-40,42,44-trien-9-yl]acetic acid |

InChI |

InChI=1S/C69H116N26O15S2/c1-5-36(3)53-64(109)90-45(30-52(99)100)61(106)88-43(22-14-26-82-68(76)77)60(105)94-54(37(4)6-2)65(110)95-34-40-19-11-10-18-39(40)29-47(95)63(108)86-33-51(98)92-55(56(71)101)48(23-15-27-83-69(78)79)112-111-35-46(91-57(102)41(70)20-12-24-80-66(72)73)62(107)89-44(28-38-16-8-7-9-17-38)58(103)85-31-49(96)84-32-50(97)87-42(59(104)93-53)21-13-25-81-67(74)75/h10-11,18-19,36-38,41-48,53-55H,5-9,12-17,20-35,70H2,1-4H3,(H2,71,101)(H,84,96)(H,85,103)(H,86,108)(H,87,97)(H,88,106)(H,89,107)(H,90,109)(H,91,102)(H,92,98)(H,93,104)(H,94,105)(H,99,100)(H4,72,73,80)(H4,74,75,81)(H4,76,77,82)(H4,78,79,83)/t36-,37-,41-,42+,43-,44-,45-,46-,47+,48+,53-,54-,55-/m0/s1 |

InChI-Schlüssel |

TZQXLCWSYQJGKV-YGLLJKSHSA-N |

Isomerische SMILES |

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2CC3=CC=CC=C3C[C@@H]2C(=O)NCC(=O)N[C@@H]([C@H](SSC[C@@H](C(=O)N[C@H](C(=O)NCC(=O)NCC(=O)N[C@@H](C(=O)N1)CCCN=C(N)N)CC4CCCCC4)NC(=O)[C@H](CCCN=C(N)N)N)CCCN=C(N)N)C(=O)N)[C@@H](C)CC)CCCN=C(N)N)CC(=O)O |

Kanonische SMILES |

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2CC3=CC=CC=C3CC2C(=O)NCC(=O)NC(C(SSCC(C(=O)NC(C(=O)NCC(=O)NCC(=O)NC(C(=O)N1)CCCN=C(N)N)CC4CCCCC4)NC(=O)C(CCCN=C(N)N)N)CCCN=C(N)N)C(=O)N)C(C)CC)CCCN=C(N)N)CC(=O)O |

Aussehen |

Solid powder |

Andere CAS-Nummern |

132956-87-7 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

(Arg(6)-Cha(8))ANP-(6-15)-D-Tic-Arg-Cys-NH2 (arginyl(6)-cyclohexylalanyl(8))ANP-(6-15)-D-1,2,3,4-tetrahydro-3-isoquinolinecarbonyl-arginyl-cysteinamide A 71915 A-71915 A71915 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

A 71915: A Potent Antagonist of Natriuretic Peptide Receptor A - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

A 71915 is a synthetic peptide that acts as a highly potent and competitive antagonist of the Natriuretic Peptide Receptor A (NPR-A), also known as Guanylyl Cyclase-A (GC-A).[1][2][3][4] This receptor is the primary target for the endogenous natriuretic peptides, Atrial Natriuretic Peptide (ANP) and B-type Natriuretic Peptide (BNP), which play crucial roles in cardiovascular and renal homeostasis.[5][6] By blocking the action of ANP and BNP at NPR-A, this compound serves as a valuable pharmacological tool for elucidating the physiological and pathophysiological roles of the NPR-A signaling pathway. This technical guide provides an in-depth overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols, and relevant signaling pathways.

Chemical and Physical Properties

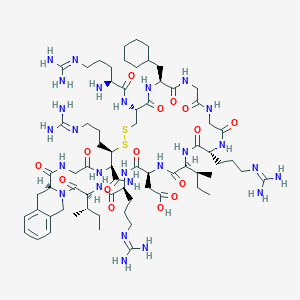

This compound is a peptide with the sequence Arg-Cys-Xaa-Gly-Gly-Arg-Ile-Asp-Arg-Ile-Xaa-Arg-Cys-NH2, where Xaa at position 3 is Cyclohexylalanine (Cha) and Xaa at position 11 is D-Tic. It has a disulfide bridge between the two Cysteine residues.[1]

| Property | Value |

| Molecular Formula | C69H116N26O15S2 |

| Molecular Weight | 1613.95 g/mol [1][3] |

| Sequence | H-Arg-Cys-Cha-Gly-Gly-Arg-Ile-Asp-Arg-Ile-D-Tic-Arg-Cys-NH2 (Disulfide bridge: Cys2-Cys13)[1] |

| Solubility | Soluble in water to 1 mg/mL[1] |

| CAS Number | 132956-87-7[1][3] |

Mechanism of Action

This compound exerts its effects by competitively binding to the NPR-A receptor, thereby preventing the binding of its natural ligands, ANP and BNP. The binding of ANP or BNP to NPR-A normally activates the receptor's intrinsic guanylyl cyclase activity, leading to the conversion of Guanosine Triphosphate (GTP) to cyclic Guanosine Monophosphate (cGMP).[5][6] cGMP, a crucial second messenger, then activates downstream effectors such as cGMP-dependent protein kinases (PKGs), cGMP-gated ion channels, and cGMP-specific phosphodiesterases (PDEs).[5] This signaling cascade ultimately mediates a range of physiological responses, including vasodilation, natriuresis (sodium excretion), and diuresis (water excretion), which collectively contribute to the regulation of blood pressure and fluid balance.[5][6] By blocking this initial binding step, this compound effectively inhibits the entire downstream signaling pathway, making it a powerful tool to study the consequences of NPR-A blockade.

Quantitative Data

The potency and competitive nature of this compound as an NPR-A antagonist have been quantified in various in vitro and in vivo studies.

In Vitro Binding Affinity and Potency

| Parameter | Cell Line/Tissue | Value | Reference(s) |

| pKi | - | 9.18 | [1][2][3][4] |

| Ki | - | 0.65 nM | [2][3] |

| pA2 | NB-OK-1 cells | 9.48 | [2][3] |

| pA2 | Human fat cells | 7.51 | [3] |

In Vivo Effects

| Experimental Model | Effect of this compound | Dose | Reference(s) |

| BNP-induced scratching in mice | Reduction of scratching behavior | 5 µl (i.m.) | [2] |

| Blood pressure in mice | Attenuation of NS-398-induced blood pressure decrease | 30 µg/kg/day | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

NPR-A Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for the NPR-A receptor by measuring its ability to displace a radiolabeled ligand, typically [125I]-ANP.

Materials:

-

Cell membranes prepared from cells expressing NPR-A (e.g., NB-OK-1 cells)

-

[125I]-ANP (radioligand)

-

This compound (competitor)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 0.1% BSA, and protease inhibitors)

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Incubation: In a microplate, combine cell membranes, a fixed concentration of [125I]-ANP (typically at or below its Kd), and varying concentrations of this compound. For non-specific binding control wells, add a high concentration of unlabeled ANP.

-

Incubate the mixture at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a gamma counter.

-

Data Analysis: Plot the percentage of specific binding of [125I]-ANP against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Workflow for NPR-A competitive radioligand binding assay.

cGMP Accumulation Assay

This assay measures the ability of this compound to inhibit ANP-stimulated cGMP production in whole cells.

Materials:

-

NPR-A expressing cells (e.g., NB-OK-1 cells)

-

Cell culture medium

-

ANP

-

This compound

-

Phosphodiesterase inhibitor (e.g., IBMX) to prevent cGMP degradation

-

Lysis buffer

-

cGMP enzyme immunoassay (EIA) kit or radioimmunoassay (RIA) kit

Procedure:

-

Cell Culture: Culture NPR-A expressing cells to near confluency in multi-well plates.

-

Pre-incubation: Pre-incubate the cells with a phosphodiesterase inhibitor for a short period (e.g., 10-15 minutes).

-

Treatment: Add varying concentrations of this compound to the cells, followed by a fixed concentration of ANP to stimulate cGMP production. Include control wells with no treatment, ANP alone, and this compound alone.

-

Incubation: Incubate the cells for a specific time (e.g., 10-30 minutes) at 37°C.

-

Lysis: Terminate the reaction by removing the medium and lysing the cells with the provided lysis buffer.

-

cGMP Measurement: Measure the intracellular cGMP concentration in the cell lysates using a cGMP EIA or RIA kit according to the manufacturer's instructions.

-

Data Analysis: Plot the cGMP concentration against the logarithm of the this compound concentration. Determine the IC50 of this compound for the inhibition of ANP-stimulated cGMP production. The pA2 value, a measure of antagonist potency, can be calculated from the Schild plot.

Workflow for cGMP accumulation assay.

Signaling Pathways

The antagonism of NPR-A by this compound blocks the canonical natriuretic peptide signaling pathway.

NPR-A signaling pathway and the antagonistic action of this compound.

Conclusion

This compound is a cornerstone research tool for investigating the physiological and pathological roles of the NPR-A signaling pathway. Its high potency and competitive antagonism allow for precise modulation of this pathway in a variety of experimental settings. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to utilize this compound in their studies of cardiovascular, renal, and other systems where natriuretic peptide signaling is of interest. The lack of clinical development of this compound underscores its primary role as a preclinical investigational compound.

References

- 1. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Molecular Brakes of Adipose Tissue Lipolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Diuretic and natriuretic action of rat atrial natriuretic peptide (6-33) administered intracerebroventricularly in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. giffordbioscience.com [giffordbioscience.com]

A 71915: A Potent Antagonist of Natriuretic Peptide Receptor A - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

A 71915 is a synthetic peptide that acts as a highly potent and competitive antagonist of the Natriuretic Peptide Receptor A (NPR-A), also known as Guanylyl Cyclase-A (GC-A).[1][2][3][4] This receptor is the primary target for the endogenous natriuretic peptides, Atrial Natriuretic Peptide (ANP) and B-type Natriuretic Peptide (BNP), which play crucial roles in cardiovascular and renal homeostasis.[5][6] By blocking the action of ANP and BNP at NPR-A, this compound serves as a valuable pharmacological tool for elucidating the physiological and pathophysiological roles of the NPR-A signaling pathway. This technical guide provides an in-depth overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols, and relevant signaling pathways.

Chemical and Physical Properties

This compound is a peptide with the sequence Arg-Cys-Xaa-Gly-Gly-Arg-Ile-Asp-Arg-Ile-Xaa-Arg-Cys-NH2, where Xaa at position 3 is Cyclohexylalanine (Cha) and Xaa at position 11 is D-Tic. It has a disulfide bridge between the two Cysteine residues.[1]

| Property | Value |

| Molecular Formula | C69H116N26O15S2 |

| Molecular Weight | 1613.95 g/mol [1][3] |

| Sequence | H-Arg-Cys-Cha-Gly-Gly-Arg-Ile-Asp-Arg-Ile-D-Tic-Arg-Cys-NH2 (Disulfide bridge: Cys2-Cys13)[1] |

| Solubility | Soluble in water to 1 mg/mL[1] |

| CAS Number | 132956-87-7[1][3] |

Mechanism of Action

This compound exerts its effects by competitively binding to the NPR-A receptor, thereby preventing the binding of its natural ligands, ANP and BNP. The binding of ANP or BNP to NPR-A normally activates the receptor's intrinsic guanylyl cyclase activity, leading to the conversion of Guanosine Triphosphate (GTP) to cyclic Guanosine Monophosphate (cGMP).[5][6] cGMP, a crucial second messenger, then activates downstream effectors such as cGMP-dependent protein kinases (PKGs), cGMP-gated ion channels, and cGMP-specific phosphodiesterases (PDEs).[5] This signaling cascade ultimately mediates a range of physiological responses, including vasodilation, natriuresis (sodium excretion), and diuresis (water excretion), which collectively contribute to the regulation of blood pressure and fluid balance.[5][6] By blocking this initial binding step, this compound effectively inhibits the entire downstream signaling pathway, making it a powerful tool to study the consequences of NPR-A blockade.

Quantitative Data

The potency and competitive nature of this compound as an NPR-A antagonist have been quantified in various in vitro and in vivo studies.

In Vitro Binding Affinity and Potency

| Parameter | Cell Line/Tissue | Value | Reference(s) |

| pKi | - | 9.18 | [1][2][3][4] |

| Ki | - | 0.65 nM | [2][3] |

| pA2 | NB-OK-1 cells | 9.48 | [2][3] |

| pA2 | Human fat cells | 7.51 | [3] |

In Vivo Effects

| Experimental Model | Effect of this compound | Dose | Reference(s) |

| BNP-induced scratching in mice | Reduction of scratching behavior | 5 µl (i.m.) | [2] |

| Blood pressure in mice | Attenuation of NS-398-induced blood pressure decrease | 30 µg/kg/day | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

NPR-A Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for the NPR-A receptor by measuring its ability to displace a radiolabeled ligand, typically [125I]-ANP.

Materials:

-

Cell membranes prepared from cells expressing NPR-A (e.g., NB-OK-1 cells)

-

[125I]-ANP (radioligand)

-

This compound (competitor)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 0.1% BSA, and protease inhibitors)

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Incubation: In a microplate, combine cell membranes, a fixed concentration of [125I]-ANP (typically at or below its Kd), and varying concentrations of this compound. For non-specific binding control wells, add a high concentration of unlabeled ANP.

-

Incubate the mixture at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a gamma counter.

-

Data Analysis: Plot the percentage of specific binding of [125I]-ANP against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Workflow for NPR-A competitive radioligand binding assay.

cGMP Accumulation Assay

This assay measures the ability of this compound to inhibit ANP-stimulated cGMP production in whole cells.

Materials:

-

NPR-A expressing cells (e.g., NB-OK-1 cells)

-

Cell culture medium

-

ANP

-

This compound

-

Phosphodiesterase inhibitor (e.g., IBMX) to prevent cGMP degradation

-

Lysis buffer

-

cGMP enzyme immunoassay (EIA) kit or radioimmunoassay (RIA) kit

Procedure:

-

Cell Culture: Culture NPR-A expressing cells to near confluency in multi-well plates.

-

Pre-incubation: Pre-incubate the cells with a phosphodiesterase inhibitor for a short period (e.g., 10-15 minutes).

-

Treatment: Add varying concentrations of this compound to the cells, followed by a fixed concentration of ANP to stimulate cGMP production. Include control wells with no treatment, ANP alone, and this compound alone.

-

Incubation: Incubate the cells for a specific time (e.g., 10-30 minutes) at 37°C.

-

Lysis: Terminate the reaction by removing the medium and lysing the cells with the provided lysis buffer.

-

cGMP Measurement: Measure the intracellular cGMP concentration in the cell lysates using a cGMP EIA or RIA kit according to the manufacturer's instructions.

-

Data Analysis: Plot the cGMP concentration against the logarithm of the this compound concentration. Determine the IC50 of this compound for the inhibition of ANP-stimulated cGMP production. The pA2 value, a measure of antagonist potency, can be calculated from the Schild plot.

Workflow for cGMP accumulation assay.

Signaling Pathways

The antagonism of NPR-A by this compound blocks the canonical natriuretic peptide signaling pathway.

NPR-A signaling pathway and the antagonistic action of this compound.

Conclusion

This compound is a cornerstone research tool for investigating the physiological and pathological roles of the NPR-A signaling pathway. Its high potency and competitive antagonism allow for precise modulation of this pathway in a variety of experimental settings. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to utilize this compound in their studies of cardiovascular, renal, and other systems where natriuretic peptide signaling is of interest. The lack of clinical development of this compound underscores its primary role as a preclinical investigational compound.

References

- 1. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Molecular Brakes of Adipose Tissue Lipolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Diuretic and natriuretic action of rat atrial natriuretic peptide (6-33) administered intracerebroventricularly in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. giffordbioscience.com [giffordbioscience.com]

A-71915: A Potent and Selective Natriuretic Peptide Receptor-A Antagonist

An In-depth Technical Guide on the Discovery and Initial Characterization of A-71915 for Researchers, Scientists, and Drug Development Professionals.

This document provides a comprehensive overview of the discovery, initial biochemical and pharmacological characterization of A-71915, a potent and competitive antagonist of the natriuretic peptide receptor-A (NPRA). A-71915 has served as a critical tool for elucidating the physiological roles of the atrial natriuretic peptide (ANP) signaling cascade in various tissues.

Discovery and Structure

A-71915 was first described by Delporte and colleagues in 1992 as a result of systematic modifications of the native Atrial Natriuretic Peptide (ANP) sequence.[1] The primary research identified A-71915 as a potent antagonist in human neuroblastoma NB-OK-1 cells, which exclusively express ANPA receptors.[1]

Chemically, A-71915 is a modified ANP analogue with the structure: [Arg6, Cha8]ANP-(6-15)-D-Tic-Arg-Cys-NH2 . This modification involves a shortened Cys7-Cys18 bridge and the incorporation of a hydrophobic Tetrahydroisoquinoline (Tic) residue.[1]

Quantitative Pharmacological Data

The initial characterization of A-71915 yielded key quantitative data defining its potency and competitive nature as an NPRA antagonist. These findings are summarized in the table below.

| Parameter | Value | Cell Line/Tissue | Reference |

| pKi | 9.18 | Human Neuroblastoma NB-OK-1 cells | [1] |

| Ki | 0.65 nM | Human Neuroblastoma NB-OK-1 cells | |

| pA2 | 9.48 | Human Neuroblastoma NB-OK-1 cells (vs. rat ANP-induced cGMP production) | [1] |

| pA2 | 7.51 | Human fat cells | [2] |

| Molecular Formula | C69H116N26O15S2 | N/A | |

| Molecular Weight | 1613.95 | N/A |

Mechanism of Action and Signaling Pathways

A-71915 exerts its effects by competitively binding to the Natriuretic Peptide Receptor-A (NPRA), thereby preventing the binding of the endogenous ligand, Atrial Natriuretic Peptide (ANP). This antagonism directly inhibits the downstream signaling cascade initiated by ANP.

ANP/NPRA Signaling Pathway and its Inhibition by A-71915

The binding of ANP to NPRA activates the receptor's intrinsic guanylyl cyclase activity, leading to the conversion of GTP to cyclic GMP (cGMP). cGMP, a second messenger, then activates cGMP-dependent protein kinase (PKG), which phosphorylates various downstream target proteins, mediating the physiological effects of ANP. A-71915 blocks the initial step of this pathway.

General ANP signaling pathway and the inhibitory action of A-71915.

Signaling Pathway in Adipocyte Lipolysis

In human adipocytes, the ANP/NPRA/cGMP signaling pathway plays a role in stimulating lipolysis.[3][4][5] The activation of PKG leads to the phosphorylation of Hormone-Sensitive Lipase (HSL) and Perilipin 1, key enzymes in the breakdown of triglycerides.[3] A-71915 has been instrumental in demonstrating this pathway by blocking ANP-induced lipolysis.[2]

ANP-mediated lipolysis in adipocytes and its inhibition by A-71915.

Signaling Pathway in Renal Glomeruli

In the kidney, ANP plays a crucial role in regulating blood pressure and fluid homeostasis.[6][7][8][9] By binding to NPRA in the glomeruli, ANP increases the glomerular filtration rate (GFR) and inhibits sodium reabsorption in the collecting ducts, leading to natriuresis and diuresis.[6][7] A-71915 has been used to study these renal effects by blocking ANP-induced cGMP production in isolated rat glomeruli.[10]

Renal effects of ANP and their blockade by A-71915.

Experimental Protocols

The initial characterization of A-71915 involved several key experimental procedures. Detailed methodologies for these experiments are provided below.

Solid-Phase Peptide Synthesis of A-71915

The synthesis of A-71915, being a peptide analogue, is achieved through solid-phase peptide synthesis (SPPS).

Workflow for Solid-Phase Peptide Synthesis:

Workflow for the synthesis of A-71915.

Methodology:

-

Resin Preparation: A suitable solid support resin (e.g., Rink Amide resin) is used to generate a C-terminally amidated peptide.

-

First Amino Acid Attachment: The first C-terminal amino acid, Fmoc-Cys(Trt)-OH, is coupled to the resin.

-

Deprotection: The N-terminal Fmoc protecting group is removed using a solution of piperidine (B6355638) in dimethylformamide (DMF).

-

Coupling: The next Fmoc-protected amino acid in the sequence is activated (e.g., with HBTU/HOBt) and coupled to the deprotected N-terminus of the growing peptide chain.

-

Iterative Cycles: The deprotection and coupling steps are repeated for each amino acid in the A-71915 sequence, including the non-standard amino acids D-Tic and Cha.

-

Cleavage and Deprotection: Once the full peptide sequence is assembled, the peptide is cleaved from the resin, and all side-chain protecting groups are removed using a cleavage cocktail (e.g., trifluoroacetic acid with scavengers).

-

Cyclization: The linear peptide is subjected to oxidation (e.g., air oxidation or using potassium ferricyanide) to form the disulfide bond between the two cysteine residues.

-

Purification: The crude cyclic peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: The final product is characterized by mass spectrometry and amino acid analysis to confirm its identity and purity.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of A-71915 for the NPRA receptor.

Methodology:

-

Membrane Preparation: Membranes are prepared from cells expressing NPRA (e.g., NB-OK-1 cells). Cells are homogenized in a suitable buffer and centrifuged to pellet the membranes, which are then resuspended.

-

Assay Incubation: In a multi-well plate, a constant concentration of a radiolabeled ANP analogue (e.g., [¹²⁵I]-ANP) is incubated with the cell membranes in the presence of increasing concentrations of unlabeled A-71915.

-

Non-specific Binding Control: A set of wells containing a high concentration of unlabeled ANP is included to determine non-specific binding.

-

Incubation: The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.

-

Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand. The filters are then washed with ice-cold buffer.

-

Quantification: The radioactivity retained on the filters is measured using a gamma counter.

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The data are then analyzed using non-linear regression to determine the IC50 value of A-71915, which is then converted to a Ki value using the Cheng-Prusoff equation.

Functional Antagonism Assay (cGMP Production)

This assay measures the ability of A-71915 to inhibit ANP-stimulated cGMP production, providing a measure of its functional potency (pA2).

Methodology:

-

Cell Culture: NPRA-expressing cells (e.g., NB-OK-1 cells or isolated rat glomeruli) are cultured in appropriate media.

-

Pre-incubation with Antagonist: Cells are pre-incubated with increasing concentrations of A-71915 for a defined period (e.g., 15-30 minutes).

-

Stimulation with Agonist: A fixed concentration of ANP is added to the cells to stimulate cGMP production.

-

Termination of Reaction: After a specific incubation time, the reaction is terminated by adding a reagent to lyse the cells and inhibit phosphodiesterase activity (e.g., ice-cold ethanol (B145695) or a specific phosphodiesterase inhibitor).

-

cGMP Quantification: The intracellular cGMP concentration is measured using a commercially available cGMP enzyme immunoassay (EIA) or radioimmunoassay (RIA) kit.

-

Data Analysis: The concentration of A-71915 that causes a 50% inhibition of the ANP-stimulated cGMP response (IC50) is determined. The pA2 value is then calculated using the Schild equation to quantify the competitive antagonism.

Lipolysis Assay

This assay assesses the effect of A-71915 on ANP-stimulated lipolysis in adipocytes.

Methodology:

-

Adipocyte Isolation: Primary adipocytes are isolated from adipose tissue by collagenase digestion.

-

Pre-incubation with Antagonist: Isolated adipocytes are pre-incubated with A-71915 at various concentrations.

-

Stimulation of Lipolysis: Lipolysis is stimulated by adding ANP to the adipocyte suspension. A positive control with a known lipolytic agent (e.g., isoproterenol) is typically included.

-

Incubation: The adipocytes are incubated for a set period (e.g., 1-2 hours) at 37°C.

-

Measurement of Lipolysis Products: The amount of glycerol (B35011) or free fatty acids released into the incubation medium is quantified using enzymatic colorimetric assays.

-

Data Analysis: The inhibitory effect of A-71915 on ANP-stimulated glycerol or free fatty acid release is calculated and plotted to determine the potency of the antagonist in this functional assay.

References

- 1. Discovery of a potent atrial natriuretic peptide antagonist for ANPA receptors in the human neuroblastoma NB-OK-1 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Functional and pharmacological characterization of the natriuretic peptide-dependent lipolytic pathway in human fat cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Adipocyte Lipolysis: from molecular mechanisms of regulation to disease and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Natriuretic peptides: a new lipolytic pathway in human adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ANP-induced signaling cascade and its implications in renal pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ANP-induced signaling cascade and its implications in renal pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Atrial natriuretic peptide causes pre-glomerular vasodilatation and post-glomerular vasoconstriction in rat kidney - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Protective Renal Effects of Atrial Natriuretic Peptide: Where Are We Now? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Maturation of A71915-dependent inhibition of atrial natriuretic peptide-stimulated cyclic GMP production in isolated rat glomeruli - PubMed [pubmed.ncbi.nlm.nih.gov]

A-71915: A Potent and Selective Natriuretic Peptide Receptor-A Antagonist

An In-depth Technical Guide on the Discovery and Initial Characterization of A-71915 for Researchers, Scientists, and Drug Development Professionals.

This document provides a comprehensive overview of the discovery, initial biochemical and pharmacological characterization of A-71915, a potent and competitive antagonist of the natriuretic peptide receptor-A (NPRA). A-71915 has served as a critical tool for elucidating the physiological roles of the atrial natriuretic peptide (ANP) signaling cascade in various tissues.

Discovery and Structure

A-71915 was first described by Delporte and colleagues in 1992 as a result of systematic modifications of the native Atrial Natriuretic Peptide (ANP) sequence.[1] The primary research identified A-71915 as a potent antagonist in human neuroblastoma NB-OK-1 cells, which exclusively express ANPA receptors.[1]

Chemically, A-71915 is a modified ANP analogue with the structure: [Arg6, Cha8]ANP-(6-15)-D-Tic-Arg-Cys-NH2 . This modification involves a shortened Cys7-Cys18 bridge and the incorporation of a hydrophobic Tetrahydroisoquinoline (Tic) residue.[1]

Quantitative Pharmacological Data

The initial characterization of A-71915 yielded key quantitative data defining its potency and competitive nature as an NPRA antagonist. These findings are summarized in the table below.

| Parameter | Value | Cell Line/Tissue | Reference |

| pKi | 9.18 | Human Neuroblastoma NB-OK-1 cells | [1] |

| Ki | 0.65 nM | Human Neuroblastoma NB-OK-1 cells | |

| pA2 | 9.48 | Human Neuroblastoma NB-OK-1 cells (vs. rat ANP-induced cGMP production) | [1] |

| pA2 | 7.51 | Human fat cells | [2] |

| Molecular Formula | C69H116N26O15S2 | N/A | |

| Molecular Weight | 1613.95 | N/A |

Mechanism of Action and Signaling Pathways

A-71915 exerts its effects by competitively binding to the Natriuretic Peptide Receptor-A (NPRA), thereby preventing the binding of the endogenous ligand, Atrial Natriuretic Peptide (ANP). This antagonism directly inhibits the downstream signaling cascade initiated by ANP.

ANP/NPRA Signaling Pathway and its Inhibition by A-71915

The binding of ANP to NPRA activates the receptor's intrinsic guanylyl cyclase activity, leading to the conversion of GTP to cyclic GMP (cGMP). cGMP, a second messenger, then activates cGMP-dependent protein kinase (PKG), which phosphorylates various downstream target proteins, mediating the physiological effects of ANP. A-71915 blocks the initial step of this pathway.

General ANP signaling pathway and the inhibitory action of A-71915.

Signaling Pathway in Adipocyte Lipolysis

In human adipocytes, the ANP/NPRA/cGMP signaling pathway plays a role in stimulating lipolysis.[3][4][5] The activation of PKG leads to the phosphorylation of Hormone-Sensitive Lipase (HSL) and Perilipin 1, key enzymes in the breakdown of triglycerides.[3] A-71915 has been instrumental in demonstrating this pathway by blocking ANP-induced lipolysis.[2]

ANP-mediated lipolysis in adipocytes and its inhibition by A-71915.

Signaling Pathway in Renal Glomeruli

In the kidney, ANP plays a crucial role in regulating blood pressure and fluid homeostasis.[6][7][8][9] By binding to NPRA in the glomeruli, ANP increases the glomerular filtration rate (GFR) and inhibits sodium reabsorption in the collecting ducts, leading to natriuresis and diuresis.[6][7] A-71915 has been used to study these renal effects by blocking ANP-induced cGMP production in isolated rat glomeruli.[10]

Renal effects of ANP and their blockade by A-71915.

Experimental Protocols

The initial characterization of A-71915 involved several key experimental procedures. Detailed methodologies for these experiments are provided below.

Solid-Phase Peptide Synthesis of A-71915

The synthesis of A-71915, being a peptide analogue, is achieved through solid-phase peptide synthesis (SPPS).

Workflow for Solid-Phase Peptide Synthesis:

Workflow for the synthesis of A-71915.

Methodology:

-

Resin Preparation: A suitable solid support resin (e.g., Rink Amide resin) is used to generate a C-terminally amidated peptide.

-

First Amino Acid Attachment: The first C-terminal amino acid, Fmoc-Cys(Trt)-OH, is coupled to the resin.

-

Deprotection: The N-terminal Fmoc protecting group is removed using a solution of piperidine in dimethylformamide (DMF).

-

Coupling: The next Fmoc-protected amino acid in the sequence is activated (e.g., with HBTU/HOBt) and coupled to the deprotected N-terminus of the growing peptide chain.

-

Iterative Cycles: The deprotection and coupling steps are repeated for each amino acid in the A-71915 sequence, including the non-standard amino acids D-Tic and Cha.

-

Cleavage and Deprotection: Once the full peptide sequence is assembled, the peptide is cleaved from the resin, and all side-chain protecting groups are removed using a cleavage cocktail (e.g., trifluoroacetic acid with scavengers).

-

Cyclization: The linear peptide is subjected to oxidation (e.g., air oxidation or using potassium ferricyanide) to form the disulfide bond between the two cysteine residues.

-

Purification: The crude cyclic peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: The final product is characterized by mass spectrometry and amino acid analysis to confirm its identity and purity.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of A-71915 for the NPRA receptor.

Methodology:

-

Membrane Preparation: Membranes are prepared from cells expressing NPRA (e.g., NB-OK-1 cells). Cells are homogenized in a suitable buffer and centrifuged to pellet the membranes, which are then resuspended.

-

Assay Incubation: In a multi-well plate, a constant concentration of a radiolabeled ANP analogue (e.g., [¹²⁵I]-ANP) is incubated with the cell membranes in the presence of increasing concentrations of unlabeled A-71915.

-

Non-specific Binding Control: A set of wells containing a high concentration of unlabeled ANP is included to determine non-specific binding.

-

Incubation: The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.

-

Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand. The filters are then washed with ice-cold buffer.

-

Quantification: The radioactivity retained on the filters is measured using a gamma counter.

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The data are then analyzed using non-linear regression to determine the IC50 value of A-71915, which is then converted to a Ki value using the Cheng-Prusoff equation.

Functional Antagonism Assay (cGMP Production)

This assay measures the ability of A-71915 to inhibit ANP-stimulated cGMP production, providing a measure of its functional potency (pA2).

Methodology:

-

Cell Culture: NPRA-expressing cells (e.g., NB-OK-1 cells or isolated rat glomeruli) are cultured in appropriate media.

-

Pre-incubation with Antagonist: Cells are pre-incubated with increasing concentrations of A-71915 for a defined period (e.g., 15-30 minutes).

-

Stimulation with Agonist: A fixed concentration of ANP is added to the cells to stimulate cGMP production.

-

Termination of Reaction: After a specific incubation time, the reaction is terminated by adding a reagent to lyse the cells and inhibit phosphodiesterase activity (e.g., ice-cold ethanol or a specific phosphodiesterase inhibitor).

-

cGMP Quantification: The intracellular cGMP concentration is measured using a commercially available cGMP enzyme immunoassay (EIA) or radioimmunoassay (RIA) kit.

-

Data Analysis: The concentration of A-71915 that causes a 50% inhibition of the ANP-stimulated cGMP response (IC50) is determined. The pA2 value is then calculated using the Schild equation to quantify the competitive antagonism.

Lipolysis Assay

This assay assesses the effect of A-71915 on ANP-stimulated lipolysis in adipocytes.

Methodology:

-

Adipocyte Isolation: Primary adipocytes are isolated from adipose tissue by collagenase digestion.

-

Pre-incubation with Antagonist: Isolated adipocytes are pre-incubated with A-71915 at various concentrations.

-

Stimulation of Lipolysis: Lipolysis is stimulated by adding ANP to the adipocyte suspension. A positive control with a known lipolytic agent (e.g., isoproterenol) is typically included.

-

Incubation: The adipocytes are incubated for a set period (e.g., 1-2 hours) at 37°C.

-

Measurement of Lipolysis Products: The amount of glycerol or free fatty acids released into the incubation medium is quantified using enzymatic colorimetric assays.

-

Data Analysis: The inhibitory effect of A-71915 on ANP-stimulated glycerol or free fatty acid release is calculated and plotted to determine the potency of the antagonist in this functional assay.

References

- 1. Discovery of a potent atrial natriuretic peptide antagonist for ANPA receptors in the human neuroblastoma NB-OK-1 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Functional and pharmacological characterization of the natriuretic peptide-dependent lipolytic pathway in human fat cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Adipocyte Lipolysis: from molecular mechanisms of regulation to disease and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Natriuretic peptides: a new lipolytic pathway in human adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ANP-induced signaling cascade and its implications in renal pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ANP-induced signaling cascade and its implications in renal pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Atrial natriuretic peptide causes pre-glomerular vasodilatation and post-glomerular vasoconstriction in rat kidney - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Protective Renal Effects of Atrial Natriuretic Peptide: Where Are We Now? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Maturation of A71915-dependent inhibition of atrial natriuretic peptide-stimulated cyclic GMP production in isolated rat glomeruli - PubMed [pubmed.ncbi.nlm.nih.gov]

A-71915 Peptide: A Technical Guide to its Structure, Sequence, and Antagonistic Action on the Natriuretic Peptide Receptor A

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the A-71915 peptide, a potent and selective competitive antagonist of the Natriuretic Peptide Receptor A (NPRA). This document details its structure, amino acid sequence, and key quantitative metrics of its biological activity. Furthermore, it outlines the detailed experimental protocols for assays crucial to its characterization and visualizes the associated signaling pathways and experimental workflows.

Peptide Structure and Sequence

A-71915 is a synthetic peptide analog of atrial natriuretic peptide (ANP). Its structure is characterized by a disulfide bridge and the inclusion of non-standard amino acids, which contribute to its antagonistic properties and stability.

Amino Acid Sequence: Arg-Cys-{Cha}-Gly-Gly-Arg-Ile-Asp-Arg-Ile-{d-Tic}-Arg-Cys-NH2

-

Modifications:

-

{Cha}: Cyclohexylalanine at position 3

-

{d-Tic}: D-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid at position 11

-

A disulfide bridge exists between the Cysteine residues at positions 2 and 13.

-

The C-terminus is amidated.

-

Physicochemical Properties:

| Property | Value | Reference |

| Molecular Weight | 1613.95 g/mol | |

| Molecular Formula | C69H116N26O15S2 |

Quantitative Biological Activity

A-71915 acts as a highly potent and competitive antagonist at the Natriuretic Peptide Receptor A (NPRA). Its efficacy has been quantified through various in vitro assays.

| Parameter | Value | Description | Cell Line | Reference |

| pKi | 9.18 | The negative logarithm of the inhibitory constant (Ki), indicating high binding affinity. | - | |

| Ki | 0.65 nM | The concentration of A-71915 that will bind to half the binding sites at equilibrium. | - | |

| pA2 | 9.48 | A measure of the potency of a competitive antagonist. | NB-OK-1 | |

| pA2 | 7.51 | A measure of the potency of a competitive antagonist. | Human Fat Cells |

Experimental Protocols

The following sections detail the methodologies used to characterize the biological activity of A-71915.

Radioligand Displacement Assay

This assay is employed to determine the binding affinity (Ki) of A-71915 for the NPRA receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the inhibitory constant (Ki) of A-71915 for the NPRA receptor.

Materials:

-

Radioligand: [125I]-Atrial Natriuretic Peptide ([125I]ANP)

-

Competitor: A-71915

-

Cell Membranes: Prepared from cells expressing NPRA (e.g., NB-OK-1 cells).

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.

-

Wash Buffer: Cold Assay Buffer.

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Membrane Preparation: Culture NPRA-expressing cells and harvest. Homogenize cells in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.

-

Assay Setup: In a 96-well plate, add a fixed concentration of [125I]ANP to each well.

-

Competition: Add increasing concentrations of A-71915 to the wells. For total binding, add only the radioligand and buffer. For non-specific binding, add a high concentration of unlabeled ANP.

-

Incubation: Add the cell membrane preparation to each well and incubate the plate, typically for 60 minutes at room temperature, to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

Washing: Wash the filters multiple times with cold wash buffer to remove any unbound radioligand.

-

Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the A-71915 concentration. Determine the IC50 value (the concentration of A-71915 that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cGMP Production Assay

This functional assay measures the ability of A-71915 to inhibit the ANP-stimulated production of cyclic guanosine (B1672433) monophosphate (cGMP), the second messenger of NPRA activation.

Objective: To determine the functional antagonist potency (pA2) of A-71915.

Materials:

-

Agonist: Atrial Natriuretic Peptide (ANP)

-

Antagonist: A-71915

-

Cells: Whole cells expressing NPRA (e.g., NB-OK-1 cells).

-

Cell Culture Medium

-

Phosphodiesterase inhibitor: e.g., IBMX, to prevent cGMP degradation.

-

Lysis Buffer

-

cGMP Immunoassay Kit: (e.g., Radioimmunoassay (RIA) or ELISA kit)

Procedure:

-

Cell Culture: Culture NPRA-expressing cells in appropriate plates until they reach the desired confluency.

-

Pre-treatment: Pre-incubate the cells with increasing concentrations of A-71915 for a defined period.

-

Stimulation: Add a fixed concentration of ANP to the wells to stimulate cGMP production. Include control wells with no ANP (basal), ANP alone, and A-71915 alone. A phosphodiesterase inhibitor is typically included during this step.

-

Incubation: Incubate for a specific time to allow for cGMP accumulation.

-

Cell Lysis: Terminate the reaction and lyse the cells using a lysis buffer to release the intracellular cGMP.

-

cGMP Measurement: Quantify the amount of cGMP in the cell lysates using a competitive immunoassay (RIA or ELISA).

-

Data Analysis: Plot the cGMP concentration against the ANP concentration in the presence of different concentrations of A-71915. Perform a Schild analysis to determine the pA2 value, which represents the negative logarithm of the antagonist concentration that requires a two-fold increase in the agonist concentration to produce the same response.

Signaling Pathway

A-71915 exerts its effect by competitively inhibiting the binding of endogenous ligands like ANP and BNP to the Natriuretic Peptide Receptor A (NPRA). This receptor is a transmembrane guanylate cyclase.

Mechanism of Action:

-

Ligand Binding: In the absence of an antagonist, ANP or BNP binds to the extracellular domain of NPRA.

-

Receptor Dimerization and Activation: Ligand binding induces a conformational change in the receptor, leading to its dimerization and the activation of its intracellular guanylate cyclase domain.

-

cGMP Production: The activated guanylate cyclase catalyzes the conversion of GTP to cGMP.

-

Downstream Effects: cGMP acts as a second messenger, activating downstream effectors such as cGMP-dependent protein kinases (PKG), which in turn mediate various physiological responses including vasodilation, natriuresis, and diuresis.

-

Antagonism by A-71915: A-71915 binds to the NPRA receptor but does not activate it. By occupying the binding site, it prevents ANP and BNP from binding and initiating the signaling cascade, thereby inhibiting cGMP production and the subsequent physiological effects.

A-71915 Peptide: A Technical Guide to its Structure, Sequence, and Antagonistic Action on the Natriuretic Peptide Receptor A

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the A-71915 peptide, a potent and selective competitive antagonist of the Natriuretic Peptide Receptor A (NPRA). This document details its structure, amino acid sequence, and key quantitative metrics of its biological activity. Furthermore, it outlines the detailed experimental protocols for assays crucial to its characterization and visualizes the associated signaling pathways and experimental workflows.

Peptide Structure and Sequence

A-71915 is a synthetic peptide analog of atrial natriuretic peptide (ANP). Its structure is characterized by a disulfide bridge and the inclusion of non-standard amino acids, which contribute to its antagonistic properties and stability.

Amino Acid Sequence: Arg-Cys-{Cha}-Gly-Gly-Arg-Ile-Asp-Arg-Ile-{d-Tic}-Arg-Cys-NH2

-

Modifications:

-

{Cha}: Cyclohexylalanine at position 3

-

{d-Tic}: D-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid at position 11

-

A disulfide bridge exists between the Cysteine residues at positions 2 and 13.

-

The C-terminus is amidated.

-

Physicochemical Properties:

| Property | Value | Reference |

| Molecular Weight | 1613.95 g/mol | |

| Molecular Formula | C69H116N26O15S2 |

Quantitative Biological Activity

A-71915 acts as a highly potent and competitive antagonist at the Natriuretic Peptide Receptor A (NPRA). Its efficacy has been quantified through various in vitro assays.

| Parameter | Value | Description | Cell Line | Reference |

| pKi | 9.18 | The negative logarithm of the inhibitory constant (Ki), indicating high binding affinity. | - | |

| Ki | 0.65 nM | The concentration of A-71915 that will bind to half the binding sites at equilibrium. | - | |

| pA2 | 9.48 | A measure of the potency of a competitive antagonist. | NB-OK-1 | |

| pA2 | 7.51 | A measure of the potency of a competitive antagonist. | Human Fat Cells |

Experimental Protocols

The following sections detail the methodologies used to characterize the biological activity of A-71915.

Radioligand Displacement Assay

This assay is employed to determine the binding affinity (Ki) of A-71915 for the NPRA receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the inhibitory constant (Ki) of A-71915 for the NPRA receptor.

Materials:

-

Radioligand: [125I]-Atrial Natriuretic Peptide ([125I]ANP)

-

Competitor: A-71915

-

Cell Membranes: Prepared from cells expressing NPRA (e.g., NB-OK-1 cells).

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.

-

Wash Buffer: Cold Assay Buffer.

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Membrane Preparation: Culture NPRA-expressing cells and harvest. Homogenize cells in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.

-

Assay Setup: In a 96-well plate, add a fixed concentration of [125I]ANP to each well.

-

Competition: Add increasing concentrations of A-71915 to the wells. For total binding, add only the radioligand and buffer. For non-specific binding, add a high concentration of unlabeled ANP.

-

Incubation: Add the cell membrane preparation to each well and incubate the plate, typically for 60 minutes at room temperature, to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

Washing: Wash the filters multiple times with cold wash buffer to remove any unbound radioligand.

-

Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the A-71915 concentration. Determine the IC50 value (the concentration of A-71915 that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cGMP Production Assay

This functional assay measures the ability of A-71915 to inhibit the ANP-stimulated production of cyclic guanosine monophosphate (cGMP), the second messenger of NPRA activation.

Objective: To determine the functional antagonist potency (pA2) of A-71915.

Materials:

-

Agonist: Atrial Natriuretic Peptide (ANP)

-

Antagonist: A-71915

-

Cells: Whole cells expressing NPRA (e.g., NB-OK-1 cells).

-

Cell Culture Medium

-

Phosphodiesterase inhibitor: e.g., IBMX, to prevent cGMP degradation.

-

Lysis Buffer

-

cGMP Immunoassay Kit: (e.g., Radioimmunoassay (RIA) or ELISA kit)

Procedure:

-

Cell Culture: Culture NPRA-expressing cells in appropriate plates until they reach the desired confluency.

-

Pre-treatment: Pre-incubate the cells with increasing concentrations of A-71915 for a defined period.

-

Stimulation: Add a fixed concentration of ANP to the wells to stimulate cGMP production. Include control wells with no ANP (basal), ANP alone, and A-71915 alone. A phosphodiesterase inhibitor is typically included during this step.

-

Incubation: Incubate for a specific time to allow for cGMP accumulation.

-

Cell Lysis: Terminate the reaction and lyse the cells using a lysis buffer to release the intracellular cGMP.

-

cGMP Measurement: Quantify the amount of cGMP in the cell lysates using a competitive immunoassay (RIA or ELISA).

-

Data Analysis: Plot the cGMP concentration against the ANP concentration in the presence of different concentrations of A-71915. Perform a Schild analysis to determine the pA2 value, which represents the negative logarithm of the antagonist concentration that requires a two-fold increase in the agonist concentration to produce the same response.

Signaling Pathway

A-71915 exerts its effect by competitively inhibiting the binding of endogenous ligands like ANP and BNP to the Natriuretic Peptide Receptor A (NPRA). This receptor is a transmembrane guanylate cyclase.

Mechanism of Action:

-

Ligand Binding: In the absence of an antagonist, ANP or BNP binds to the extracellular domain of NPRA.

-

Receptor Dimerization and Activation: Ligand binding induces a conformational change in the receptor, leading to its dimerization and the activation of its intracellular guanylate cyclase domain.

-

cGMP Production: The activated guanylate cyclase catalyzes the conversion of GTP to cGMP.

-

Downstream Effects: cGMP acts as a second messenger, activating downstream effectors such as cGMP-dependent protein kinases (PKG), which in turn mediate various physiological responses including vasodilation, natriuresis, and diuresis.

-

Antagonism by A-71915: A-71915 binds to the NPRA receptor but does not activate it. By occupying the binding site, it prevents ANP and BNP from binding and initiating the signaling cascade, thereby inhibiting cGMP production and the subsequent physiological effects.

A-71915: An In-Depth Technical Guide to its In Vitro Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro biological activity of A-71915, a potent and selective antagonist of the Natriuretic Peptide Receptor-A (NPR-A). This document details its mechanism of action, quantitative binding affinities, and functional effects in various cellular systems. Detailed experimental protocols and signaling pathway visualizations are provided to facilitate further research and drug development efforts.

Core Mechanism of Action

A-71915 functions as a highly potent and competitive antagonist of the Natriuretic Peptide Receptor-A (NPR-A), also known as NPRA.[1][2][3] It exerts its effects by binding to NPR-A and preventing the binding of its endogenous ligands, such as Atrial Natriuretic Peptide (ANP) and Brain Natriuretic Peptide (BNP). The binding of these natriuretic peptides to NPR-A normally activates the receptor's intrinsic guanylyl cyclase activity, leading to the production of intracellular cyclic guanosine (B1672433) monophosphate (cGMP).[4][5] This cGMP then acts as a second messenger to mediate various physiological effects. By blocking the binding of ANP and BNP, A-71915 inhibits this signaling cascade, thereby antagonizing the downstream effects of these peptides.

Quantitative Biological Activity

The in vitro potency and competitive nature of A-71915 have been characterized across different cell lines and tissues. The following table summarizes the key quantitative data reported in the literature.

| Parameter | Value | Cell Line/System | Ligand | Reference |

| pKi | 9.18 | Not Specified | Not Specified | [1][2][3] |

| Ki | 0.65 nM | Not Specified | [¹²⁵I]ANP | [1][3] |

| pA₂ | 9.48 | NB-OK-1 cells | rat ANP | [1][3] |

| pA₂ | 7.51 | Human fat cells | ANP | [6] |

Signaling Pathway

The signaling pathway initiated by ANP and inhibited by A-71915 is a critical component of cardiovascular and renal homeostasis. The following diagram illustrates this pathway.

Caption: ANP/BNP signaling pathway and the inhibitory action of A-71915.

Experimental Protocols

Radioligand Binding Assay

This protocol is a generalized procedure for determining the binding affinity of A-71915 to NPR-A. Specific details may vary based on the exact cell line or tissue preparation used.

Caption: General workflow for a radioligand binding assay.

Methodology:

-

Membrane Preparation: Homogenize cells or tissues expressing NPR-A in a suitable buffer (e.g., Tris-HCl) and centrifuge to pellet the membranes. Resuspend the membrane pellet in a binding buffer.

-

Binding Reaction: In a multi-well plate, combine the membrane preparation with a fixed concentration of a radiolabeled NPR-A ligand, such as [¹²⁵I]ANP. Add increasing concentrations of A-71915 to compete for binding. Include control wells with no competitor (total binding) and wells with a high concentration of a non-radiolabeled ligand to determine non-specific binding.

-

Incubation: Incubate the reaction mixture at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

-

Separation: Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand. Wash the filters with ice-cold buffer to remove any unbound radioactivity.

-

Quantification: Measure the radioactivity retained on the filters using a gamma counter.

-

Data Analysis: Subtract the non-specific binding from all measurements. Plot the percentage of specific binding as a function of the logarithm of the A-71915 concentration. Use non-linear regression analysis to fit the data to a one-site competition model and determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cGMP Functional Assay

This assay measures the ability of A-71915 to inhibit ANP-stimulated cGMP production in whole cells.

Caption: General workflow for a cGMP functional assay.

Methodology:

-

Cell Culture: Plate cells known to express functional NPR-A, such as NB-OK-1 cells, in multi-well plates and grow to a suitable confluency.[1]

-

Pre-incubation: Wash the cells with a suitable assay buffer. Pre-incubate the cells with varying concentrations of A-71915 for a defined period.

-

Stimulation: Add a fixed concentration of ANP to the wells to stimulate cGMP production. This concentration should be one that elicits a submaximal response to allow for the detection of inhibition.

-

Lysis: After a short incubation period with ANP, terminate the reaction and lyse the cells to release the intracellular cGMP. This can be achieved by adding a lysis buffer or by methods such as sonication.

-

Quantification: Measure the concentration of cGMP in the cell lysates using a commercially available enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA) kit.

-

Data Analysis: Construct a dose-response curve for ANP in the absence and presence of different concentrations of A-71915. A rightward shift in the ANP dose-response curve in the presence of A-71915 is indicative of competitive antagonism.[1] The pA₂ value, a measure of the antagonist's potency, can be determined from these Schild plots.

Lipolysis Assay in Human Fat Cells

This assay assesses the functional antagonism of A-71915 on ANP-induced lipolysis in primary human adipocytes.[6]

Methodology:

-

Adipocyte Isolation: Isolate human adipocytes from adipose tissue biopsies by collagenase digestion.

-

Incubation: Incubate the isolated adipocytes in a suitable buffer containing glucose and albumin. Add varying concentrations of A-71915, followed by the addition of ANP to stimulate lipolysis. Include appropriate controls, such as basal (no stimulation) and isoproterenol-stimulated (a beta-adrenergic agonist that also induces lipolysis) conditions.[6]

-

Glycerol (B35011) Measurement: After incubation, terminate the reaction and collect the medium. Measure the concentration of glycerol released into the medium as an index of lipolysis. This can be done using a colorimetric or fluorometric assay.

-

Data Analysis: Plot the amount of glycerol released as a function of the ANP concentration in the presence and absence of A-71915. Analyze the data to determine the inhibitory effect of A-71915 on ANP-stimulated lipolysis and to calculate its pA₂ value in this system.[6]

Conclusion

A-71915 is a well-characterized, potent, and competitive antagonist of the Natriuretic Peptide Receptor-A. Its ability to block the ANP/BNP-NPR-A-cGMP signaling pathway makes it a valuable tool for studying the physiological and pathophysiological roles of this system. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals working with this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. rndsystems.com [rndsystems.com]

- 3. A 71915|132956-87-7|COA [dcchemicals.com]

- 4. Maturation of A71915-dependent inhibition of atrial natriuretic peptide-stimulated cyclic GMP production in isolated rat glomeruli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Atrial natriuretic peptide is involved in renal actions of moxonidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Functional and pharmacological characterization of the natriuretic peptide-dependent lipolytic pathway in human fat cells - PubMed [pubmed.ncbi.nlm.nih.gov]

A-71915: An In-Depth Technical Guide to its In Vitro Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro biological activity of A-71915, a potent and selective antagonist of the Natriuretic Peptide Receptor-A (NPR-A). This document details its mechanism of action, quantitative binding affinities, and functional effects in various cellular systems. Detailed experimental protocols and signaling pathway visualizations are provided to facilitate further research and drug development efforts.

Core Mechanism of Action

A-71915 functions as a highly potent and competitive antagonist of the Natriuretic Peptide Receptor-A (NPR-A), also known as NPRA.[1][2][3] It exerts its effects by binding to NPR-A and preventing the binding of its endogenous ligands, such as Atrial Natriuretic Peptide (ANP) and Brain Natriuretic Peptide (BNP). The binding of these natriuretic peptides to NPR-A normally activates the receptor's intrinsic guanylyl cyclase activity, leading to the production of intracellular cyclic guanosine monophosphate (cGMP).[4][5] This cGMP then acts as a second messenger to mediate various physiological effects. By blocking the binding of ANP and BNP, A-71915 inhibits this signaling cascade, thereby antagonizing the downstream effects of these peptides.

Quantitative Biological Activity

The in vitro potency and competitive nature of A-71915 have been characterized across different cell lines and tissues. The following table summarizes the key quantitative data reported in the literature.

| Parameter | Value | Cell Line/System | Ligand | Reference |

| pKi | 9.18 | Not Specified | Not Specified | [1][2][3] |

| Ki | 0.65 nM | Not Specified | [¹²⁵I]ANP | [1][3] |

| pA₂ | 9.48 | NB-OK-1 cells | rat ANP | [1][3] |

| pA₂ | 7.51 | Human fat cells | ANP | [6] |

Signaling Pathway

The signaling pathway initiated by ANP and inhibited by A-71915 is a critical component of cardiovascular and renal homeostasis. The following diagram illustrates this pathway.

Caption: ANP/BNP signaling pathway and the inhibitory action of A-71915.

Experimental Protocols

Radioligand Binding Assay

This protocol is a generalized procedure for determining the binding affinity of A-71915 to NPR-A. Specific details may vary based on the exact cell line or tissue preparation used.

Caption: General workflow for a radioligand binding assay.

Methodology:

-

Membrane Preparation: Homogenize cells or tissues expressing NPR-A in a suitable buffer (e.g., Tris-HCl) and centrifuge to pellet the membranes. Resuspend the membrane pellet in a binding buffer.

-

Binding Reaction: In a multi-well plate, combine the membrane preparation with a fixed concentration of a radiolabeled NPR-A ligand, such as [¹²⁵I]ANP. Add increasing concentrations of A-71915 to compete for binding. Include control wells with no competitor (total binding) and wells with a high concentration of a non-radiolabeled ligand to determine non-specific binding.

-

Incubation: Incubate the reaction mixture at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

-

Separation: Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand. Wash the filters with ice-cold buffer to remove any unbound radioactivity.

-

Quantification: Measure the radioactivity retained on the filters using a gamma counter.

-

Data Analysis: Subtract the non-specific binding from all measurements. Plot the percentage of specific binding as a function of the logarithm of the A-71915 concentration. Use non-linear regression analysis to fit the data to a one-site competition model and determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cGMP Functional Assay

This assay measures the ability of A-71915 to inhibit ANP-stimulated cGMP production in whole cells.

Caption: General workflow for a cGMP functional assay.

Methodology:

-

Cell Culture: Plate cells known to express functional NPR-A, such as NB-OK-1 cells, in multi-well plates and grow to a suitable confluency.[1]

-

Pre-incubation: Wash the cells with a suitable assay buffer. Pre-incubate the cells with varying concentrations of A-71915 for a defined period.

-

Stimulation: Add a fixed concentration of ANP to the wells to stimulate cGMP production. This concentration should be one that elicits a submaximal response to allow for the detection of inhibition.

-

Lysis: After a short incubation period with ANP, terminate the reaction and lyse the cells to release the intracellular cGMP. This can be achieved by adding a lysis buffer or by methods such as sonication.

-

Quantification: Measure the concentration of cGMP in the cell lysates using a commercially available enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA) kit.

-

Data Analysis: Construct a dose-response curve for ANP in the absence and presence of different concentrations of A-71915. A rightward shift in the ANP dose-response curve in the presence of A-71915 is indicative of competitive antagonism.[1] The pA₂ value, a measure of the antagonist's potency, can be determined from these Schild plots.

Lipolysis Assay in Human Fat Cells

This assay assesses the functional antagonism of A-71915 on ANP-induced lipolysis in primary human adipocytes.[6]

Methodology:

-

Adipocyte Isolation: Isolate human adipocytes from adipose tissue biopsies by collagenase digestion.

-

Incubation: Incubate the isolated adipocytes in a suitable buffer containing glucose and albumin. Add varying concentrations of A-71915, followed by the addition of ANP to stimulate lipolysis. Include appropriate controls, such as basal (no stimulation) and isoproterenol-stimulated (a beta-adrenergic agonist that also induces lipolysis) conditions.[6]

-

Glycerol Measurement: After incubation, terminate the reaction and collect the medium. Measure the concentration of glycerol released into the medium as an index of lipolysis. This can be done using a colorimetric or fluorometric assay.

-

Data Analysis: Plot the amount of glycerol released as a function of the ANP concentration in the presence and absence of A-71915. Analyze the data to determine the inhibitory effect of A-71915 on ANP-stimulated lipolysis and to calculate its pA₂ value in this system.[6]

Conclusion

A-71915 is a well-characterized, potent, and competitive antagonist of the Natriuretic Peptide Receptor-A. Its ability to block the ANP/BNP-NPR-A-cGMP signaling pathway makes it a valuable tool for studying the physiological and pathophysiological roles of this system. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals working with this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. rndsystems.com [rndsystems.com]

- 3. A 71915|132956-87-7|COA [dcchemicals.com]

- 4. Maturation of A71915-dependent inhibition of atrial natriuretic peptide-stimulated cyclic GMP production in isolated rat glomeruli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Atrial natriuretic peptide is involved in renal actions of moxonidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Functional and pharmacological characterization of the natriuretic peptide-dependent lipolytic pathway in human fat cells - PubMed [pubmed.ncbi.nlm.nih.gov]

A-71915: A Technical Guide to its Applications in Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-71915 is a potent and selective competitive antagonist of the Natriuretic Peptide Receptor-A (NPRA), also known as NPR1. While initially explored for its cardiovascular effects, A-71915 has emerged as a valuable pharmacological tool in neuroscience research, particularly in the investigation of sensory processing in the spinal cord. This technical guide provides an in-depth overview of the core applications of A-71915 in neuroscience, with a focus on its use in studying pruritus (itch), detailed experimental protocols, and the underlying signaling pathways.

Core Application: Elucidating the Spinal Mechanisms of Itch

The primary application of A-71915 in neuroscience is in the study of itch signaling within the central nervous system. Specifically, it is used to probe the role of the Brain Natriuretic Peptide (BNP) and its receptor, NPRA, in the dorsal horn of the spinal cord.

Mechanism of Action in Itch Processing

Research has demonstrated that BNP, released from a subset of primary sensory neurons, acts as a key neurotransmitter in the spinal cord to transmit itch signals. A-71915 is instrumental in dissecting this pathway by selectively blocking the action of BNP on its receptor, NPRA, which is expressed on a population of spinal neurons.

Studies have revealed a hierarchical signaling cascade for itch transmission in the dorsal horn, where the BNP-NPRA system functions upstream of the Gastrin-Releasing Peptide (GRP) and its receptor (GRPR) system.[1] A-71915 has been used to confirm this relationship, as it effectively blocks scratching behavior induced by the administration of BNP, but not by GRP.

Quantitative Data

The following tables summarize the key quantitative parameters of A-71915, providing a reference for its potency and efficacy in experimental settings.

Table 1: Binding Affinity and Functional Antagonism of A-71915

| Parameter | Value | Cell Line/System | Reference |

| pKi | 9.18 | Human Neuroblastoma NB-OK-1 cells | [2][3] |

| Ki | 0.65 nM | Human Neuroblastoma NB-OK-1 cells | [2][3] |

| pA2 | 9.48 | Rat ANP-induced cGMP production in NB-OK-1 cells | [2] |

| pA2 | 7.51 | Human fat cells | [4] |

Table 2: In Vivo Efficacy of A-71915 in a Mouse Model of Itch

| Agonist (Intrathecal) | A-71915 Dose (Intrathecal) | Effect on Scratching Bouts | Animal Model | Reference |

| BNP (1 nmol) | 1-3 nmol | Dose-dependent inhibition | Male CD-1 mice (25-30 g) | [5] |

| GRP (0.1 nmol) | 3 nmol | No significant effect | Male CD-1 mice (25-30 g) | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing A-71915 to study itch processing in mice.

Preparation and Administration of A-71915 for In Vivo Studies

-

Vehicle: A-71915 is soluble in water. For in vivo studies, it is typically dissolved in sterile, preservative-free saline.

-

Storage: A-71915 powder should be stored at -20°C for long-term stability (up to 2 years).[3] Stock solutions in DMSO can be stored at -80°C for up to 6 months.[3] If water is used as the stock solution vehicle, it should be filtered and sterilized before use.[2]

-

Administration Route: For studying spinal cord mechanisms, intrathecal (i.t.) injection is the preferred route.

Intrathecal Injection in Mice

This protocol is adapted from established methods for direct lumbar puncture in anesthetized mice.

-

Anesthesia: Anesthetize the mouse using a suitable anesthetic agent (e.g., isoflurane).

-

Positioning: Place the mouse in a prone position with the spine slightly arched to widen the intervertebral spaces. Shave the fur over the lumbar region.

-

Injection Site Identification: Locate the iliac crests. The injection site is in the midline between the L5 and L6 vertebrae.

-

Injection: Use a 30-gauge needle attached to a Hamilton syringe. Insert the needle at a slight angle into the intervertebral space. A characteristic tail-flick reflex confirms successful entry into the intrathecal space.

-

Volume: Inject a small volume (typically 5 µL) of the A-71915 solution slowly.

-

Post-injection: Keep the needle in place for a few seconds to prevent backflow, then withdraw it slowly. Allow the mouse to recover from anesthesia on a warming pad.

Behavioral Assessment of Itch (Scratching Behavior)

-

Acclimation: Place the mice in individual observation chambers and allow them to acclimate for at least 30 minutes before injections.

-

Drug Administration: Administer A-71915 (or vehicle) intrathecally, followed by an intrathecal injection of BNP after a short pre-treatment period (e.g., 10 minutes).

-

Observation: Videotape the mice for a set period (e.g., 60 minutes) immediately following the BNP injection.

-

Quantification: An observer blinded to the treatment groups should count the number of scratching bouts directed towards the flank with the hind paws. A scratching bout is defined as one or more rapid scratching motions that end with the mouse licking its paw or returning the paw to the floor.

Motor Function Assessment (Rotarod Test)

To ensure that the observed effects on scratching are not due to motor impairment, a rotarod test can be performed.

-

Training: Train the mice on a rotarod apparatus at a constant speed (e.g., 15 rpm) for several trials before the experiment until they can stay on for a predetermined amount of time (e.g., 180 seconds).

-

Testing: On the day of the experiment, administer A-71915 intrathecally. At a specified time point after injection (e.g., 10 minutes), place the mouse on the rotating rod and measure the latency to fall.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows involving A-71915.

BNP-NPRA Signaling Pathway in Spinal Itch Transmission

References

- 1. Spinal Functions of B-Type Natriuretic Peptide, Gastrin-Releasing Peptide, and Their Cognate Receptors for Regulating Itch in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. A 71915 Datasheet DC Chemicals [dcchemicals.com]